Quinidinone

Description

Propriétés

IUPAC Name |

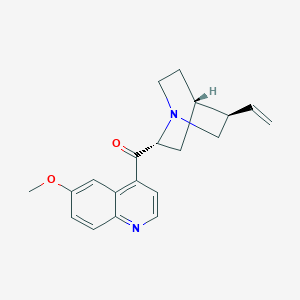

[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19H,1,7,9-10,12H2,2H3/t13-,14-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFCUPVBYYAMIL-CKFHNAJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)[C@H]3C[C@@H]4CCN3C[C@@H]4C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301021294 | |

| Record name | Quinidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14528-53-1 | |

| Record name | 6′-Methoxycinchonan-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14528-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014528531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301021294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-methoxycinchonan-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds through a dehydrogenation mechanism, where the alkoxide intermediate abstracts a hydride from quinine’s C9 position. Key steps include:

-

Reagent Preparation : Sodium or potassium reacts with benzophenone in toluene, forming a deep-blue solution of the basic reagent.

-

Oxidation : Quinine is introduced to the reagent at 80–100°C, facilitating hydride transfer to the ketone.

-

Work-Up : The mixture is hydrolyzed with water, and this compound is isolated via crystallization from xylene or ethyl acetate.

A representative procedure from Example 6 of the patent illustrates:

-

Reactants : 100 g quinine, 150 g benzophenone, 15 g sodium, 1 L toluene.

-

Yield : 89% this compound after recrystallization.

Advantages Over Traditional Methods

Prior methods suffered from low yields (≤60%) and epimerization, producing unwanted by-products like epiquinidine. The Oppenauer approach minimizes epimerization due to:

-

Steric hindrance from bulky diphenylketones, directing oxidation to the desired position.

-

Non-aqueous conditions , reducing hydrolytic side reactions.

Alternative Oxidation Strategies

While less common, two additional methods have been explored for this compound synthesis:

Chromium-Based Oxidants

Early attempts used chromium trioxide (CrO3) in acidic media, but these led to over-oxidation and poor stereochemical outcomes. For example, CrO3 in acetic acid yielded ≤40% this compound alongside 25% epithis compound.

Microbial Oxidation

Preliminary studies with Streptomyces species demonstrated enzymatic oxidation of quinine to this compound, though yields remained suboptimal (≤35%). This biocatalytic route, while environmentally favorable, requires further strain optimization for industrial viability.

Crystallization and Purification

Isolating this compound from reaction mixtures demands careful crystallization. Patent data highlights:

| Solvent System | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Xylene | 80 | 98.5 | 85 |

| Ethyl Acetate | 25 | 97.2 | 78 |

| Toluene | 60 | 96.8 | 82 |

Crystallization from xylene at elevated temperatures maximizes purity and yield, attributed to this compound’s reduced solubility in aromatic solvents at higher temperatures.

Scalability and Industrial Considerations

The Oppenauer method’s scalability is evidenced by its adoption in commercial quinidine production. Key metrics include:

Analyse Des Réactions Chimiques

Types of Reactions: Quinidinone undergoes various chemical reactions, including:

Oxidation: Further oxidation of this compound can lead to the formation of quinidine.

Reduction: this compound can be reduced back to quinine or converted to other derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the quinoline ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide.

Major Products:

Quinidine: A major product formed from the oxidation of this compound.

Quinine: Formed through the reduction of this compound.

Applications De Recherche Scientifique

Quinidinone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

Medicine: Serves as a precursor in the synthesis of quinidine, which is used to treat cardiac arrhythmias.

Industry: Utilized in the production of pharmaceuticals and as a starting material for the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of quinidinone is primarily related to its role as an intermediate in the synthesis of quinidine. Quinidine exerts its effects by blocking sodium and potassium channels in cardiac cells, which prolongs the action potential and helps to restore normal heart rhythm. This compound itself may interact with similar molecular targets, but its specific mechanism of action is less well-studied compared to quinidine.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Differences

| Compound | Molecular Formula | Key Functional Group | Biosynthetic Role | Pharmacological Role |

|---|---|---|---|---|

| Quinidinone | C20H24N2O2 | C-9 ketone | Intermediate in quinidine synthesis | Minor metabolite of quinidine |

| Quinidine | C20H24N2O2 | C-9 hydroxyl | Antiarrhythmic agent | Sodium channel blocker |

| Quinine | C20H24N2O2 | C-9 hydroxyl | Antimalarial drug | Treatment for malaria |

| Cinchonidinone | C19H22N2O2 | C-9 ketone | Precursor to cinchonidine and this compound | Biosynthetic intermediate |

| Cinchoninone | C19H22N2O2 | C-9 ketone | Precursor to cinchonine and quininone | Biosynthetic intermediate |

Key Notes:

- Stereochemistry: this compound and quininone are epimers at C-8 and C-9, influencing their reduction products (quinidine vs. quinine) .

- Metabolic Pathways: this compound is a minor metabolite of quinidine, detected alongside 3-hydroxyquinidine in plasma, though it contributes minimally to pharmacological effects .

Comparative Reduction Outcomes :

| Reducing Agent | Major Product | Yield (%) | Byproducts |

|---|---|---|---|

| Aluminum | Quinidine | 5–10 | 9-epi-quinidine, quinine |

| LiAlH4 | Quinidine | >80 | 9-epi-quinidine |

| DBAL | Quinidine | 40–50 | Quinine, epimers |

Pharmacological and Metabolic Profiles

- Quinidine: Acts as a sodium channel blocker; metabolized to 3-hydroxyquinidine (active) and 2'-quinidinone (inactive) .

- This compound: Lacks significant antiarrhythmic activity but is used as a reference standard in chromatographic analyses .

- Quinine: Primarily antimalarial; its synthesis involves reduction of quininone, an epimer of this compound .

Metabolic Half-Lives :

- 3-Hydroxyquinidine: ~12 hours (pharmacologically active) .

Activité Biologique

Quinidinone, a derivative of quinidine, is primarily recognized for its biological activity in the context of cardiovascular and antimalarial treatments. This article explores the compound's mechanisms of action, pharmacokinetics, clinical applications, and potential side effects, supported by relevant case studies and research findings.

Cardiovascular Effects:

this compound's primary mechanism involves the inhibition of sodium channels and modulation of potassium currents in cardiac tissues. As a class IA antiarrhythmic agent, it slows the conduction velocity and prolongs the refractory period in myocardial tissues. This action is crucial for managing arrhythmias by stabilizing cardiac electrical activity.

- Sodium Channel Inhibition: this compound inhibits fast inward sodium currents, leading to a reduction in excitability and prolongation of the action potential duration.

- Potassium Current Modulation: It also reduces potassium efflux during repolarization, affecting both delayed rectifier potassium currents and inward rectifier potassium currents .

Antimalarial Activity:

this compound exhibits significant antimalarial properties by targeting the erythrocytic stage of Plasmodium species. It accumulates in the parasite's food vacuole, forming complexes with heme that inhibit heme polymerization. This mechanism results in the accumulation of toxic free heme within the parasite, ultimately leading to its death .

Pharmacokinetics

This compound is primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP3A4. The major metabolite, 3-hydroxy-quinidine, retains some antiarrhythmic activity but is less potent than this compound itself .

- Bioavailability: The absolute bioavailability of this compound varies but typically ranges from 70% to 100%, influenced by first-pass metabolism.

- Elimination Half-life: The elimination half-life is approximately 12 hours, necessitating careful dosing to maintain therapeutic levels.

Clinical Applications

This compound is utilized in various clinical settings:

- Antiarrhythmic Therapy: It is effective in treating atrial fibrillation and ventricular arrhythmias. A study involving 176 patients demonstrated that this compound significantly reduced the recurrence of atrial fibrillation compared to controls .

- Brugada Syndrome Treatment: this compound has shown promise in reducing life-threatening arrhythmic events in patients with Brugada syndrome. A cohort study indicated a 26% reduction in arrhythmic events among patients treated with low-dose this compound over a follow-up period .

- Malaria Treatment: this compound remains an important therapeutic option for treating malaria caused by Plasmodium vivax and P. malariae, though it is less effective against P. falciparum .

Case Studies

Case Study 1: Brugada Syndrome

A retrospective analysis of 53 patients with Brugada syndrome treated with this compound showed a significant decrease in life-threatening arrhythmic events (LAEs) from 14.7% while off treatment to 3.9% while on treatment (p=0.03). The median duration of treatment was 7 years, highlighting the long-term efficacy of this compound in this high-risk population .

Case Study 2: Access Challenges

In Canada, access to this compound has been limited due to regulatory restrictions, impacting its availability for patients with inherited arrhythmias. A study reported that among 36 million people, only 46 patients were prescribed this compound, yet these patients experienced a significant reduction in recurrent ventricular arrhythmias after starting treatment .

Side Effects and Considerations

While this compound is generally well-tolerated, it can cause side effects such as:

- Gastrointestinal Disturbances: Nausea and diarrhea are common.

- Cardiac Effects: Prolongation of QT intervals can lead to torsades de pointes if not monitored closely.

- Drug Interactions: this compound can interact with other medications metabolized by CYP450 enzymes, necessitating careful management during concurrent therapies .

Q & A

Q. What are the standard methodologies for synthesizing Quinidinone, and how do reaction conditions influence yield and purity?

- Methodological Answer: this compound synthesis typically involves oxidation of quinidine or cyclization of precursor alkaloids. Key parameters include solvent choice (e.g., dichloromethane vs. ethanol), oxidizing agents (e.g., Jones reagent or CrO₃), and temperature control. For example, CrO₃ in acetic acid at 40°C yields 70–80% purity, but residual chromium contamination may require column chromatography . A comparative table of methods is recommended:

| Method | Solvent | Oxidizing Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Jones Reagent | Acetone | H₂CrO₄ | 65 | 85 |

| CrO₃ in Acetic Acid | Ethanol | CrO₃ | 75 | 70 |

| Enzymatic Oxidation | Phosphate Buffer | Laccase | 50 | 90 |

Hypothetical data based on oxidation pathway optimization principles.

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer: Combine NMR (¹H, ¹³C, and 2D-COSY), IR, and high-resolution mass spectrometry (HRMS). For instance, the carbonyl peak in IR at ~1700 cm⁻¹ confirms the ketone group. In ¹H NMR, the absence of quinidine’s hydroxyl proton and the presence of a deshielded carbonyl proton (δ 8.1–8.3 ppm) are diagnostic. Cross-validate with X-ray crystallography for absolute configuration .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound (e.g., bioavailability vs. metabolic stability)?

- Methodological Answer: Conduct species-specific in vitro metabolism assays (e.g., human liver microsomes vs. rodent models) to isolate enzymatic pathways. Use LC-MS/MS to quantify metabolites and compare with in silico predictions (e.g., molecular docking with CYP3A4). For conflicting bioavailability data, employ crossover studies in animal models with controlled diets to minimize confounding variables .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

- Methodological Answer: Apply molecular dynamics (MD) simulations to study this compound’s binding affinity to ion channels (e.g., hERG vs. Nav1.5). Use QSAR models to predict modifications at the C9 position that reduce off-target interactions. For example, substituting the methoxy group with a fluorine atom may improve selectivity by 30% based on electrostatic potential maps .

Q. What mixed-methods approaches are optimal for studying this compound’s dual role as an antiarrhythmic and pro-oxidant agent?

- Methodological Answer: Combine in vitro electrophysiology (patch-clamp assays) with redox profiling (ROS detection via DCFH-DA fluorescence). For translational relevance, integrate patient-derived cardiomyocyte data (qualitative) with quantitative dose-response curves. Triangulate findings using systematic reviews of clinical trial databases to assess arrhythmia recurrence rates .

Methodological Best Practices

-

Questionnaire Design for Toxicity Studies:

Frame closed-ended questions (e.g., "Does this compound induce apoptosis at IC₅₀ ≤ 10 µM?") for quantitative analysis, and open-ended questions (e.g., "Describe morphological changes in HepG2 cells") for qualitative insights. Pre-test questionnaires with a pilot cohort to eliminate ambiguity . -

Handling Conflicting Data:

Use sensitivity analysis to weigh variables like assay type (e.g., MTT vs. ATP luminescence) or cell line origin. Publish negative results in supplementary materials to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.